S-Gboxin

描述

S-Gboxin is a small molecule that functions as an inhibitor of oxidative phosphorylation (OXPHOS). It is an active analogue of Gboxin and has shown potent antitumor activity, particularly against glioblastoma, a type of brain cancer. This compound inhibits the growth of both mouse and human glioblastoma cells by targeting the mitochondrial oxidative phosphorylation pathway .

科学研究应用

S-Gboxin 具有广泛的科学研究应用:

化学: 它被用作研究氧化磷酸化和线粒体功能的工具。

生物学: this compound 用于研究癌细胞代谢,特别是在胶质母细胞瘤中。

医学: 该化合物作为胶质母细胞瘤的潜在治疗剂显示出希望,因为它能够抑制肿瘤生长。

作用机制

S-Gboxin 通过抑制线粒体氧化磷酸化途径中的 F0F1 ATPase 复合物 V 的活性发挥其作用。这种抑制会破坏 ATP 的产生,导致向癌细胞供能减少。 该化合物依赖其正电荷与线粒体氧化磷酸化复合物结合,其活性取决于线粒体内膜上的质子梯度 .

生化分析

Biochemical Properties

S-Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma . It relies on its positive charge to associate with mitochondrial oxidative phosphorylation complexes in a manner that is dependent on the proton gradient of the inner mitochondrial membrane . It inhibits the activity of F0F1 ATP synthase .

Cellular Effects

This compound rapidly and irreversibly compromises oxygen consumption in glioblastoma cells . It specifically inhibits the growth of primary mouse and human glioblastoma cells but not that of mouse embryonic fibroblasts or neonatal astrocytes .

Molecular Mechanism

This compound exerts its effects at the molecular level by associating with mitochondrial oxidative phosphorylation complexes . It inhibits the activity of F0F1 ATP synthase, a key enzyme in the process of oxidative phosphorylation .

Temporal Effects in Laboratory Settings

The effects of this compound on glioblastoma cells are rapid and irreversible . It quickly compromises oxygen consumption in these cells, leading to their death .

Dosage Effects in Animal Models

Administration of a metabolically stable this compound analogue inhibits glioblastoma allografts and patient-derived xenografts . The exact dosage effects in animal models are not mentioned in the available literature.

Metabolic Pathways

This compound is involved in the metabolic pathway of oxidative phosphorylation . It inhibits the activity of F0F1 ATP synthase, a key enzyme in this pathway .

Transport and Distribution

This compound associates with mitochondrial oxidative phosphorylation complexes in a manner that is dependent on the proton gradient of the inner mitochondrial membrane . This suggests that it is transported to the mitochondria where it exerts its effects.

Subcellular Localization

This compound is localized in the mitochondria of glioblastoma cells . It associates with mitochondrial oxidative phosphorylation complexes to exert its effects .

准备方法

S-Gboxin 的制备涉及几个合成步骤。该过程从邻苯二胺与 N-丙醛反应生成 2-乙基-1H-苯并咪唑开始。这种中间体用氯乙酸-L-薄荷酯进行 N-烷基化,生成 2-(2-乙基-1H-苯并咪唑)乙酸-L-薄荷酯。 用甲基碘甲基化生成苯并咪唑鎓盐,然后进行离子交换以获得最终产物 this compound . 该方法的特点是反应条件温和,纯度高,收率高,适合工业生产。

化学反应分析

相似化合物的比较

S-Gboxin 与其他类似化合物(如 Gboxin 和其他 OXPHOS 抑制剂)进行比较:

Gboxin: This compound 是 Gboxin 的活性类似物,具有增强的代谢稳定性和药代动力学特性.

其他 OXPHOS 抑制剂: FCCP 和 IACS-010759 等化合物也抑制氧化磷酸化,但它们在特定靶点和作用机制上有所不同。

结论

This compound 是一种有效的氧化磷酸化抑制剂,具有显着的抗肿瘤活性,特别是针对胶质母细胞瘤。其独特的作用机制和增强的稳定性使其成为科学研究中宝贵的工具,以及有希望的治疗开发候选药物。

生物活性

S-Gboxin is a potent oxidative phosphorylation (OXPHOS) inhibitor, specifically designed as a functional analogue of Gboxin. It has garnered attention for its selective cytotoxicity against glioblastoma (GBM) cells, making it a promising candidate for cancer therapy, particularly in the treatment of aggressive brain tumors. This article delves into the biological activity of this compound, supported by data from various studies, case reports, and experimental findings.

This compound primarily exerts its effects by inhibiting the F0F1 ATP synthase complex V in mitochondria. This inhibition disrupts ATP production, leading to energy depletion in cancer cells that rely heavily on oxidative phosphorylation for growth and survival. The compound's mechanism includes:

- Inhibition of Oxygen Consumption : this compound significantly reduces the oxygen consumption rate (OCR) in GBM cells, indicating its effectiveness in disrupting mitochondrial function .

- Induction of Apoptosis : Treatment with this compound triggers apoptosis in GBM cells, characterized by increased expression of pro-apoptotic markers and decreased cellular proliferation .

- Cell Cycle Arrest : this compound induces cell cycle arrest, particularly in the G1 phase, which precedes apoptosis in treated cells .

In Vitro Efficacy

This compound has demonstrated remarkable potency against various GBM cell lines. The half-maximal inhibitory concentration (IC50) for this compound is reported at approximately 470 nM, showcasing its effectiveness compared to other treatments .

| Cell Line | IC50 (nM) | Response |

|---|---|---|

| U87MG | 150 | High sensitivity |

| X01 | 470 | Moderate sensitivity |

| Primary GBM | 470 | High sensitivity |

In Vivo Efficacy

In preclinical models, this compound has been tested on mouse allografts and patient-derived xenografts:

- Tumor Growth Inhibition : Daily administration of this compound (10 mg/kg) resulted in significant reductions in tumor volume and cellular density compared to vehicle controls .

- Survival Benefits : Mice treated with this compound exhibited enhanced survival rates, highlighting its potential as an effective therapeutic agent against GBM .

Case Studies

A notable case study involved a long-term glioblastoma survivor treated with various therapies, including those targeting metabolic pathways similar to those affected by this compound. The patient exhibited prolonged progression-free survival, underscoring the potential impact of metabolic inhibitors in GBM treatment .

Pharmacokinetics and Delivery Challenges

Despite its potent activity, this compound faces challenges related to pharmacokinetics:

- Blood-Brain Barrier Penetration : Limited penetration through the blood-brain barrier (BBB) has hindered clinical application. Innovative delivery systems are being explored to enhance its bioavailability at tumor sites .

- Nanomedicine Approaches : Recent developments include Gboxin-loaded nanoparticles coated with cancer cell-mitochondria hybrid membranes to improve targeting and release profiles under oxidative stress conditions prevalent in tumors .

属性

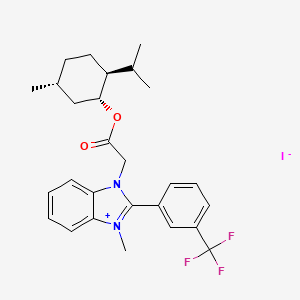

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-[3-methyl-2-[3-(trifluoromethyl)phenyl]benzimidazol-3-ium-1-yl]acetate;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F3N2O2.HI/c1-17(2)21-13-12-18(3)14-24(21)34-25(33)16-32-23-11-6-5-10-22(23)31(4)26(32)19-8-7-9-20(15-19)27(28,29)30;/h5-11,15,17-18,21,24H,12-14,16H2,1-4H3;1H/q+1;/p-1/t18-,21+,24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAJNAWCJSUZDG-DZJKTSMVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CN2C3=CC=CC=C3[N+](=C2C4=CC(=CC=C4)C(F)(F)F)C)C(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CN2C3=CC=CC=C3[N+](=C2C4=CC(=CC=C4)C(F)(F)F)C)C(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101317-21-7 | |

| Record name | 1H-Benzimidazolium, 1-methyl-3-[2-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-2-oxoethyl]-2-[3-(trifluoromethyl)phenyl]-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2101317-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: The research article highlights the importance of β-catenin-IRP2-primed iron availability in cancer cells. Could you elaborate on the mechanism by which this pathway contributes to cancer progression?

A1: The research paper you cited [] focuses on the role of β-catenin in regulating iron metabolism in cancer cells and its potential as a therapeutic target. While the study doesn't explicitly investigate a compound called "S-Gboxin," it suggests that disrupting the β-catenin-IRP2 axis could be a promising strategy for cancer treatment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。